![molecular formula C7H6N4 B13803530 1h-Pyrimido[4,5-e][1,4]diazepine](/img/structure/B13803530.png)
1h-Pyrimido[4,5-e][1,4]diazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrimido[4,5-e][1,4]diazepine is a heterocyclic compound that features a fused ring system combining pyrimidine and diazepine structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Pyrimido[4,5-e][1,4]diazepine can be synthesized through various methods. One common approach involves the reaction of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine with 4-chloro-o-phenylenediamine under basic conditions . Another method includes the Schmidt ring expansion reaction of 4-piperidone with hydrazoic acid . These reactions typically require specific conditions such as the use of potassium carbonate in N,N-dimethylformamide (DMF) and refluxing in ethanol .
Industrial Production Methods: Industrial production of this compound derivatives often involves multi-step synthesis processes that ensure high yield and purity. These methods may include one-pot synthesis strategies to streamline production and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrimido[4,5-e][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include potassium carbonate, DMF, and hydrazoic acid . Conditions such as refluxing and the use of specific solvents are also crucial for successful reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazoic acid can produce N1-alkyl-1,4-diazepin-5-ones .
Applications De Recherche Scientifique
1H-Pyrimido[4,5-e][1,4]diazepine has a wide range of scientific research applications:
Chemistry: It serves as a scaffold for the synthesis of various derivatives with potential biological activities.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: Derivatives of this compound have shown potential as anticancer, antimicrobial, and anti-inflammatory agents
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1H-Pyrimido[4,5-e][1,4]diazepine involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit Aurora A/B kinases and the Kinase Insert Domain-containing Receptor (KDR), which play essential roles in cancer cell proliferation . The compound induces G2/M cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
1H-Pyrimido[4,5-e][1,4]diazepine can be compared with other similar compounds such as:
Pyrazolo[4,3-b]pyrimido[4,5-e][1,4]diazepine: This compound also exhibits multi-targeted inhibition of kinases and has potential anticancer activities.
Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepine: This compound has been synthesized for its antiproliferative activities against cancer cell lines.
The uniqueness of this compound lies in its specific ring structure and its ability to serve as a versatile scaffold for the development of various biologically active derivatives.
Propriétés
Formule moléculaire |
C7H6N4 |
|---|---|
Poids moléculaire |
146.15 g/mol |
Nom IUPAC |
9H-pyrimido[4,5-e][1,4]diazepine |
InChI |
InChI=1S/C7H6N4/c1-2-10-7-6(3-8-1)4-9-5-11-7/h1-5H,(H,9,10,11) |
Clé InChI |
UFUOHTTUDYJXIK-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC2=CN=CN=C2N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



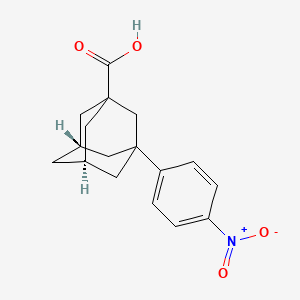

![disodium;6-(2,3-dibromopropanoylamino)-3-[[5-(2,3-dibromopropanoylamino)-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B13803465.png)
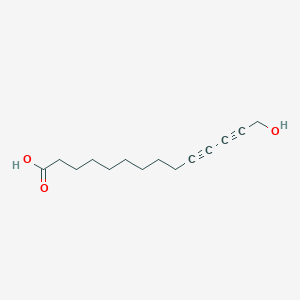
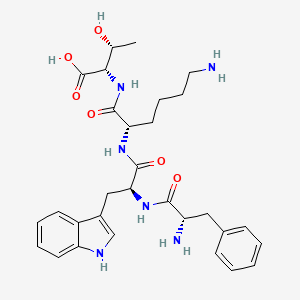
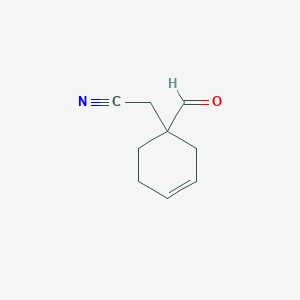
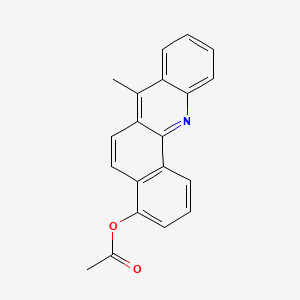
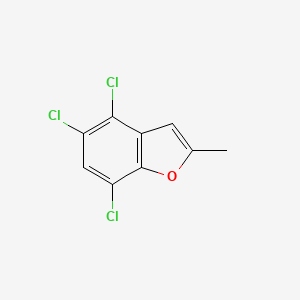

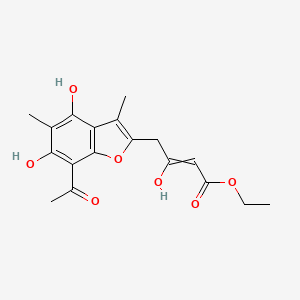
![disodium;6-(2,3-dibromopropanoylamino)-3-[[5-(2,3-dibromopropanoylamino)-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B13803514.png)


